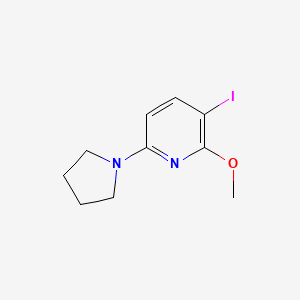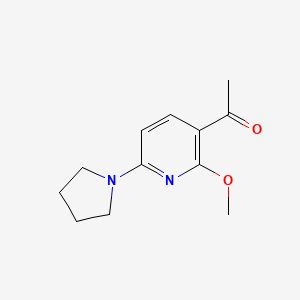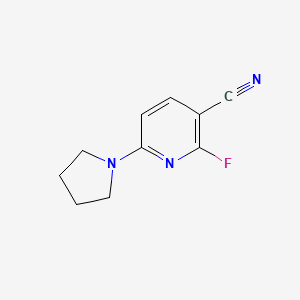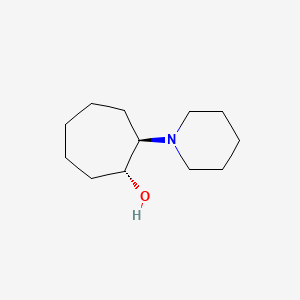![molecular formula C12H14BrNO2 B1389850 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-35-9](/img/structure/B1389850.png)
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, also known as BMPA, is a brominated organic compound that has recently been studied for its potential uses in scientific research. BMPA is a derivative of acetamide, and has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been studied for its potential uses in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. This compound has been found to be a useful reagent for the synthesis of various organic compounds, and it has also been used to study the structure and reactivity of organic molecules. Additionally, this compound has been used to study the mechanism of action of various drugs, and to study the biochemical and physiological effects of drugs on the human body.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound may also act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and other cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, studies have suggested that this compound may have a variety of effects on the body, including an increase in the production of acetylcholine in the brain, an increase in the activity of serotonin receptors, an increase in the production of nitric oxide, and an increase in the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily and efficiently. Additionally, this compound is highly soluble in water and organic solvents, and it is stable in a variety of conditions. However, this compound is also limited in its use in laboratory experiments, as it is not completely understood how it interacts with other compounds.
Direcciones Futuras
The potential future directions for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research into the synthesis methods of this compound and its use as a reagent for the synthesis of other organic compounds is needed. Finally, further research into the potential therapeutic applications of this compound is needed, as it may have potential therapeutic benefits in the treatment of various diseases and disorders.
Métodos De Síntesis
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can be synthesized in two ways: the traditional Williamson ether synthesis and the more recently developed microwave-assisted synthesis. In the Williamson ether synthesis, this compound is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a base such as sodium hydroxide. In the microwave-assisted synthesis, this compound is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a microwave-activated catalyst such as sodium hydroxide. Both methods have been found to be efficient and cost-effective for the synthesis of this compound.
Propiedades
IUPAC Name |
2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-10(4-6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFQIBHXQXXGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1389788.png)

